molecular formula C11H9BrO3 B13917034 Methyl (2E)-4-(3-Bromophenyl)-4-oxobut-2-enoate

Methyl (2E)-4-(3-Bromophenyl)-4-oxobut-2-enoate

Cat. No.: B13917034
M. Wt: 269.09 g/mol
InChI Key: QQMYXGAUBKIEKR-AATRIKPKSA-N
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Description

Methyl (2E)-4-(3-Bromophenyl)-4-oxobut-2-enoate is an organic compound with a complex structure that includes a bromophenyl group and an oxobutenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2E)-4-(3-Bromophenyl)-4-oxobut-2-enoate typically involves the reaction of 3-bromobenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, forming the desired product under reflux conditions. The reaction can be summarized as follows:

3-Bromobenzaldehyde+Methyl acetoacetateNaOEt, refluxMethyl (2E)-4-(3-Bromophenyl)-4-oxobut-2-enoate\text{3-Bromobenzaldehyde} + \text{Methyl acetoacetate} \xrightarrow{\text{NaOEt, reflux}} \text{this compound} 3-Bromobenzaldehyde+Methyl acetoacetateNaOEt, reflux​Methyl (2E)-4-(3-Bromophenyl)-4-oxobut-2-enoate

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-4-(3-Bromophenyl)-4-oxobut-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Methyl (2E)-4-(3-Bromophenyl)-4-oxobut-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2E)-4-(3-Bromophenyl)-4-oxobut-2-enoate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include enzyme inhibition or activation, binding to

Properties

Molecular Formula

C11H9BrO3

Molecular Weight

269.09 g/mol

IUPAC Name

methyl (E)-4-(3-bromophenyl)-4-oxobut-2-enoate

InChI

InChI=1S/C11H9BrO3/c1-15-11(14)6-5-10(13)8-3-2-4-9(12)7-8/h2-7H,1H3/b6-5+

InChI Key

QQMYXGAUBKIEKR-AATRIKPKSA-N

Isomeric SMILES

COC(=O)/C=C/C(=O)C1=CC(=CC=C1)Br

Canonical SMILES

COC(=O)C=CC(=O)C1=CC(=CC=C1)Br

Origin of Product

United States

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